

Application Notes and Protocols: Synthesis and Radiolabeling of DOTA-NI-FAPI-04

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Compound of Interest

Compound Name: *Dota-NI-fapi-04*

Cat. No.: *B15610406*

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Introduction

DOTA-NI-FAPI-04 is a novel radiopharmaceutical agent designed for enhanced tumor targeting and retention, particularly in hypoxic solid tumors. This compound is a derivative of the well-established Fibroblast Activation Protein Inhibitor (FAP), FAPI-04. The key innovation in **DOTA-NI-FAPI-04** is the incorporation of a nitroimidazole (NI) moiety, a known hypoxia-sensitive group. This dual-targeting approach, aiming at both Fibroblast Activation Protein (FAP) expressing cancer-associated fibroblasts (CAFs) and hypoxic tumor regions, offers the potential for improved diagnostic imaging and targeted radionuclide therapy.^{[1][2][3][4]} The DOTA chelator allows for versatile radiolabeling with various metallic radionuclides, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.^{[1][5]}

This document provides a detailed overview of the synthesis and radiolabeling of **DOTA-NI-FAPI-04**, including experimental protocols and key performance data.

Physicochemical Properties and Performance Data

DOTA-NI-FAPI-04 exhibits a strong binding affinity to FAP, a key characteristic for effective tumor targeting. The addition of the nitroimidazole group has been shown to enhance tumor uptake and retention compared to its predecessor, DOTA-FAPI-04.

Parameter	Value	Reference
Chemical Formula	C ₅₁ H ₆₉ F ₂ N ₁₅ O ₁₄	[6]
Molecular Weight	1154.20 g/mol	[6]
FAP Binding Affinity (IC ₅₀)	7.44 nM	[1][2][3][4]

In Vivo Performance of Radiolabeled DOTA-NI-FAPI-04

Preclinical studies have demonstrated the superior in vivo performance of ⁶⁸Ga- and ¹⁷⁷Lu-labeled **DOTA-NI-FAPI-04** compared to the parent compound.

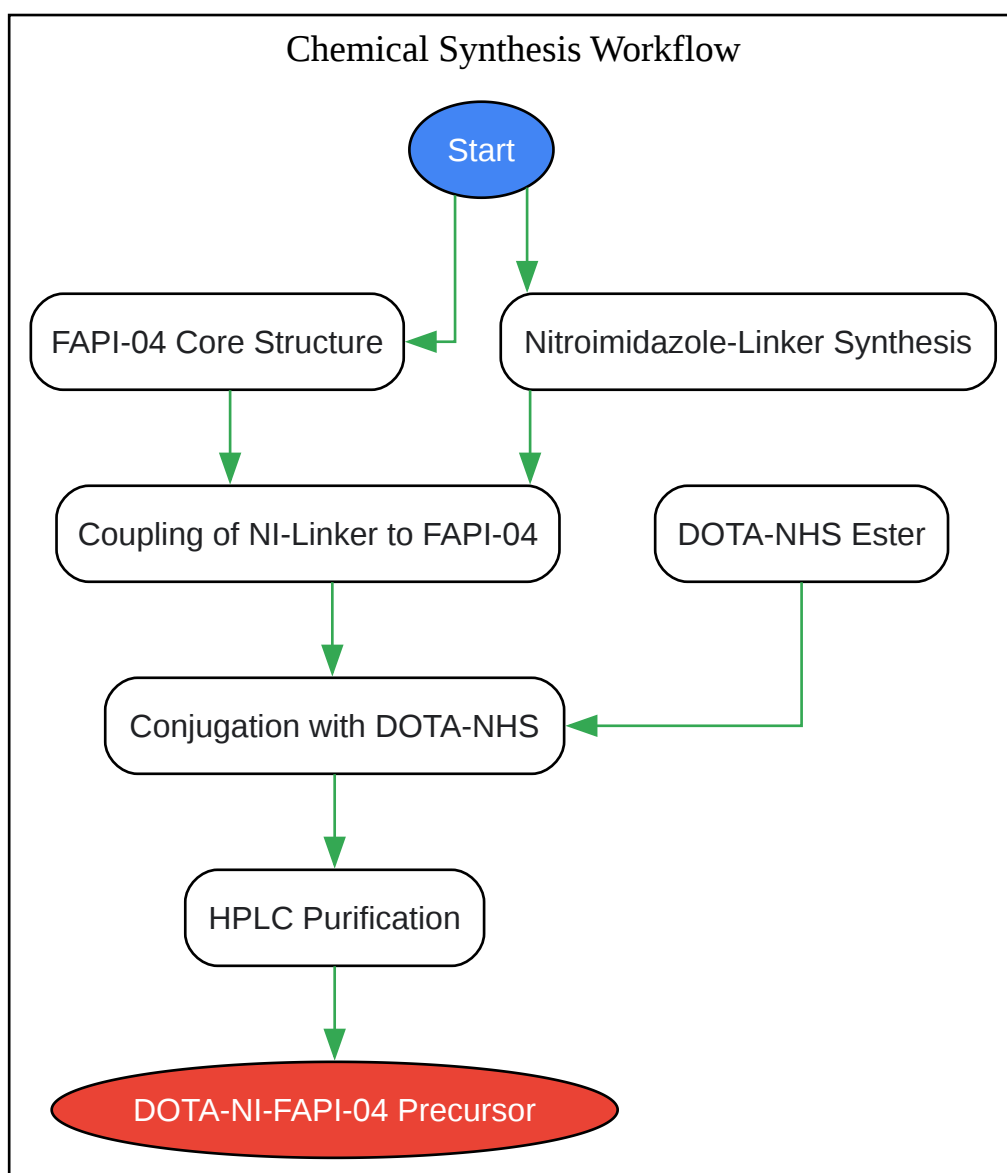
Radiotracer	Metric	Value (vs. DOTA-FAPI-04)	Time Point	Reference
[⁶⁸ Ga]Ga-DOTA-NI-FAPI-04	Tumor Uptake (%ID/g)	48.15 vs 5.72	120 min	[2]
[¹⁷⁷ Lu]Lu-DOTA-NI-FAPI-04	Tumor Uptake (%ID/g)	50.75 vs 20.48	120 min	[2]

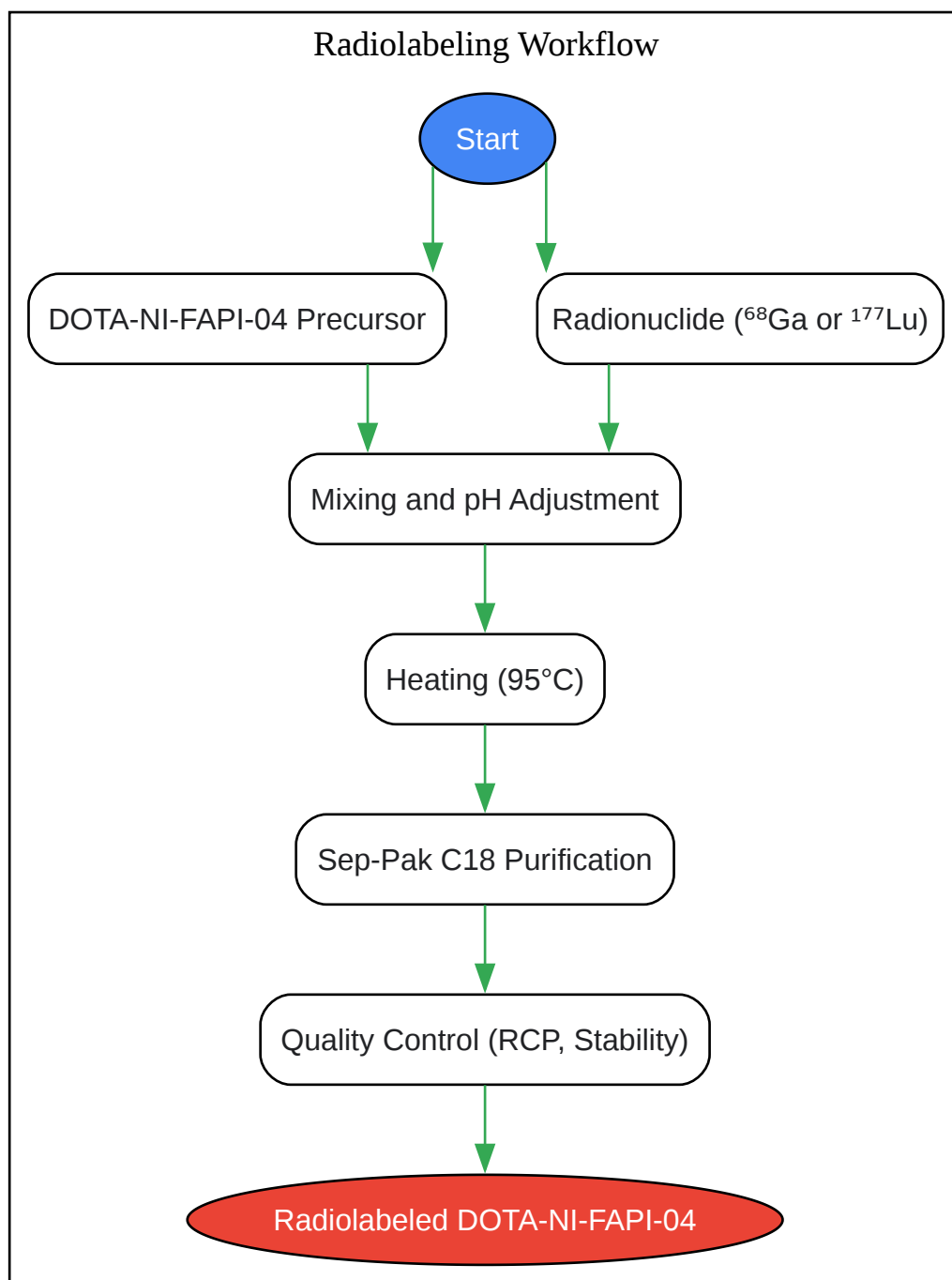
Experimental Protocols

Chemical Synthesis of DOTA-NI-FAPI-04 Precursor

The synthesis of the **DOTA-NI-FAPI-04** precursor involves the conjugation of a nitroimidazole-containing moiety to the FAPI-04 backbone, which is then coupled with the DOTA chelator. The detailed, step-by-step synthesis protocol is described in the pioneering publication by Luo et al. in the Journal of Medicinal Chemistry and its accompanying supporting information. Researchers should refer to this primary source for precise experimental details.

A generalized workflow for the chemical synthesis is illustrated below. This typically involves multi-step organic synthesis to prepare the nitroimidazole-linker construct, followed by coupling to the FAPI-04 pharmacophore, and finally conjugation with a DOTA-NHS ester. Purification of the final product is typically achieved using High-Performance Liquid Chromatography (HPLC).





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Phone: (601) 213-4426

Email: info@benchchem.com